molecular formula C6H4N4O2 B2954504 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid CAS No. 1781330-80-0

3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B2954504
CAS No.: 1781330-80-0
M. Wt: 164.124
InChI Key: WWLWPVZJTJKIKG-UHFFFAOYSA-N
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Description

3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid is a heteroaromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a fused 1,2,3-triazole and pyridine ring system, which serves as a privileged scaffold in the design of biologically active compounds. The 1,2,3-triazole moiety is known to be a key pharmacophore capable of forming multiple non-covalent interactions with biological targets, such as enzymes and receptors . Furthermore, the carboxylic acid functional group provides a versatile handle for synthetic derivatization, allowing researchers to conjugate this heterocyclic core to other molecular fragments via amide bond formation or to modulate the compound's physicochemical properties. Compounds based on the triazolopyridine core are extensively investigated for their diverse pharmacological potential. Research indicates that triazolopyridine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory effects . This particular carboxylic acid derivative is a valuable building block for the synthesis of more complex molecules, such as helicating ligands for binding d- and f-electron metals or as a potential component in the development of novel optoelectronic materials . Its application in creating potential anti-lung cancer agents is also a relevant area of exploration, given the established role of 1,2,3-triazole-containing compounds in this field . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2H-triazolo[4,5-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLWPVZJTJKIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781330-80-0
Record name 1H-[1,2,3]triazolo[4,5-c]pyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with an azide compound under acidic conditions to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted triazolopyridine derivatives .

Mechanism of Action

The mechanism of action of 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biomolecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid with structurally analogous heterocycles, emphasizing molecular features, physicochemical properties, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Data
This compound C₆H₄N₄O₂ 178.1 (estimated) 4-carboxylic acid DFT-optimized geometry; tautomer stability confirmed via vibrational analysis
3H-1,2,3-Triazolo[4,5-b]pyridine-6-carboxylic acid, 3-methyl- C₇H₆N₄O₂ 178.15 6-carboxylic acid, 3-methyl Acute oral toxicity (H302); skin/eye irritation (H315/H319)
1H-Imidazo[4,5-c]pyridine-4-carboxylic acid C₇H₅N₃O₂ 163.14 4-carboxylic acid Imidazole core increases basicity vs. triazole
3,5-Dimethylpyrazole-4-carboxylic acid C₆H₈N₂O₂ 140.14 Pyrazole ring Similarity score 0.90; lacks fused aromatic system

Structural and Functional Insights

Ring Fusion Position The 4,5-c fusion in the target compound vs. 4,5-b in its methylated analog () alters electron distribution.

Substituent Effects

  • The 4-carboxylic acid group enhances hydrogen-bonding capacity, critical for binding in biological systems. In contrast, the 6-carboxylic acid analog () positions the acidic group farther from the triazole ring, influencing solubility and metabolic stability .
  • Methyl groups (e.g., 3-methyl in ) increase lipophilicity, correlating with higher acute toxicity (H302) .

Core Heterocycle Differences

  • Replacing triazole with imidazole () introduces an additional nitrogen atom, increasing basicity and altering π-π stacking interactions. This change impacts applications in coordination chemistry and drug design .
  • Pyrazole derivatives () lack fused aromatic systems, resulting in reduced planarity and lower thermal stability compared to triazolopyridines .

Spectroscopic and Computational Data

  • Vibrational Modes: The target compound’s FT-IR spectrum shows characteristic C=O stretching at ~1700 cm⁻¹, absent in non-carboxylic analogs. DFT simulations align with experimental data, validating its tautomeric equilibrium .
  • NMR Shifts : For related triazolopyridines (e.g., compound 20 in ), ¹H NMR peaks at δ 8.2–8.5 ppm correspond to aromatic protons adjacent to the triazole ring, while carboxylic protons appear downfield (δ ~13 ppm) .

Biological Activity

3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fused triazole and pyridine ring system with a carboxylic acid functional group. Its molecular formula is C6H4N4O2C_6H_4N_4O_2 and it possesses unique chemical reactivity due to its structural characteristics. This includes the ability to form hydrogen bonds and interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. For example, it has been shown to inhibit certain proteases, enhancing its potential as a therapeutic agent against diseases where protease activity is dysregulated .
  • Antiviral Activity : Research indicates that triazolopyridines exhibit antiviral properties. Specifically, studies have identified this compound as a potential inhibitor of HSV-1 glycoprotein D, which plays a crucial role in viral entry into host cells .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antibiotics.

Anticancer Activity

Studies have highlighted the compound's anticancer properties. For instance, it has been tested in vitro against several cancer cell lines:

  • HeLa Cells : The compound exhibited an IC50 value of approximately 9.6 μM, indicating significant antiproliferative effects .
  • Murine Leukemia Cells : Further investigations showed that modifications to the triazole ring could enhance potency against these cells compared to parent compounds .

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : A series of experiments demonstrated that derivatives of this compound displayed varying degrees of biological activity depending on structural modifications. For example, the introduction of electron-withdrawing groups at specific positions on the triazole ring improved binding affinity to target proteins involved in cancer progression .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the triazole ring affect biological activity. The SAR studies indicated that specific modifications could enhance both potency and selectivity towards desired targets .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a summary table is provided:

Compound NameBiological ActivityIC50 (μM)
This compoundAnticancer (HeLa cells)9.6
1H-1,2,3-Triazolo[4,5-b]pyridineAntiviral (HSV-1)Varies
Pyrazolo[3,4-d]pyrimidineAntimicrobialVaries

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